![molecular formula C20H20N4O3 B2939334 methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448027-85-7](/img/structure/B2939334.png)
methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound is an off-white solid with a melting point of 70–75°C . It is a derivative of imidazo[1,2-a]pyridine, which is known to possess a broad range of biological activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . The yield of this reaction is reported to be 85% .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . Similarly, the 13C NMR spectrum shows peaks at different chemical shifts, indicating the presence of various types of carbon atoms .Chemical Reactions Analysis
The compound has been shown to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR and 13C NMR spectra provide information about the chemical structure of the compound .Scientific Research Applications
Synthesis and Chemical Properties
- Water-mediated Hydroamination : Studies have explored the aqueous synthesis of methylimidazo[1,2-a]pyridines, highlighting methods that do not require the deliberate addition of a catalyst. These methods have yielded good results for similar compounds, demonstrating the versatility and potential of water as a medium for organic reactions (Darapaneni Chandra Mohan et al., 2013).
- Catalyzed Aminooxygenation : Utilizing acetonitrile as a solvent and silver as a catalyst, intramolecular aminooxygenation has been successfully applied to produce imidazo[1,2-a]pyridine-3-carbaldehydes. This method could potentially be adapted for the synthesis of structurally related compounds (Darapaneni Chandra Mohan et al., 2013).
Biological Applications
- Histamine-3 Receptor Antagonists : Research into 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives has identified potent H(3) receptor antagonists, suggesting a framework for developing new therapeutics targeting the histamine-3 receptor (Dahui Zhou et al., 2012). This application demonstrates the potential for derivatives of the compound to be explored for similar biological activities.
Material Science
- Polyimide Films : Partly imidized polyamic acids, which can be related to the chemical structure of interest, have been used to prepare high-performance polyimide films. These films exhibit reduced coefficients of linear thermal expansion and enhanced tensile strength and modulus when stretched, indicating potential applications in materials science (MA Peng-chang & Hou Yong, 2013).
Mechanism of Action
While the specific mechanism of action of this compound is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative effects .
properties
IUPAC Name |
methyl 7-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-18(24-9-4-3-5-17(24)21-13)19(25)22-16-7-6-14-8-10-23(20(26)27-2)12-15(14)11-16/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFZHHPRQBACRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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